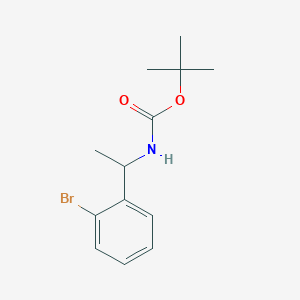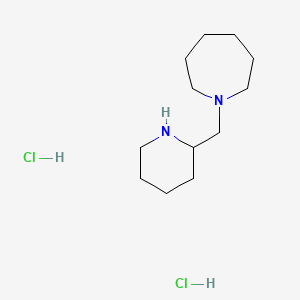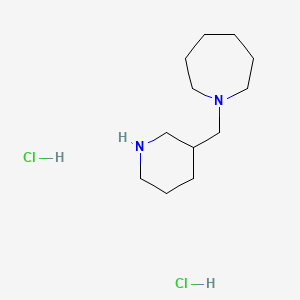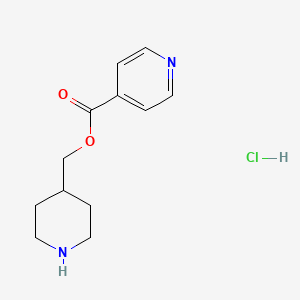
6-Chloro-N-cyclohexyl-N-ethyl-2-pyridinamine
Descripción general
Descripción
6-Chloro-N-cyclohexyl-N-ethyl-2-pyridinamine is a chemical compound with the molecular formula C13H19ClN2 and a molecular weight of 238.76 . It is extensively used in scientific research due to its diverse applications.
Molecular Structure Analysis
The molecular structure of 6-Chloro-N-cyclohexyl-N-ethyl-2-pyridinamine consists of a pyridine ring substituted with a chlorine atom and a cyclohexyl-ethyl-amine group . The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the presence of any chiral centers.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-N-cyclohexyl-N-ethyl-2-pyridinamine are not fully detailed in the retrieved data. It is known to be a solid compound .Aplicaciones Científicas De Investigación
Catalytic Reactions and Complex Synthesis
Research has shown that 6-Chloro-N-cyclohexyl-N-ethyl-2-pyridinamine and similar compounds have been utilized in various catalytic reactions and complex syntheses. For instance, the reaction with osmium-hexahydride complexes leads to selective deuterium incorporation in pyridine derivatives, showcasing the potential of these compounds in precise catalytic processes (Barrio, Esteruelas, & Oñate, 2004). Additionally, the reaction of similar compounds with palladium(II), copper(I), and silver(I) salts and iron pentacarbonyl has resulted in the formation of complexes displaying various coordination modes, highlighting their versatility in complex synthesis (Song, Zhang, & Mak, 2002).
Pharmaceutical and Synthetic Applications
These compounds have also found application in the pharmaceutical industry and synthetic chemistry. For instance, the synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, involved a compound structurally related to 6-Chloro-N-cyclohexyl-N-ethyl-2-pyridinamine (Andersen et al., 2013). Moreover, the interaction of related chloroalkyl ketones with β-aminocrotonic acid ethyl ester leads to the formation of compounds that have potential applications in synthetic chemistry (Gadzhili, Aliev, Nadzhafova, & Ibragimov, 2005).
Ligand Chemistry and Coordination Complexes
Another significant area of application is in the field of ligand chemistry and the creation of coordination complexes. The synthesis of iron(II) dichloride complexes using ligands structurally similar to 6-Chloro-N-cyclohexyl-N-ethyl-2-pyridinamine has been reported, demonstrating high activity in ethylene polymerization (Cao et al., 2012). This illustrates the potential of these compounds in creating highly efficient catalytic systems.
Organic Synthesis and Functional Group Transformations
These compounds are also utilized in organic synthesis, particularly in functional group transformations. For example, their reaction with alkylithium leads to selective lithiation, a crucial step in various synthetic pathways (Choppin, Gros, & Fort, 2000). Additionally, their use in the synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives indicates their role in creating new chemical entities (Kumar & Mashelker, 2006).
Propiedades
IUPAC Name |
6-chloro-N-cyclohexyl-N-ethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-2-16(11-7-4-3-5-8-11)13-10-6-9-12(14)15-13/h6,9-11H,2-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBHCFSYLOPPGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001255648 | |
| Record name | 6-Chloro-N-cyclohexyl-N-ethyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001255648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-cyclohexyl-N-ethyl-2-pyridinamine | |
CAS RN |
1220017-75-3 | |
| Record name | 6-Chloro-N-cyclohexyl-N-ethyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-cyclohexyl-N-ethyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001255648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-{[3-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1395115.png)

![4-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395121.png)
![4-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395122.png)


